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Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764

An In-Depth Technical Guide to (4-Methylphenyl)acetaldehyde (CAS 104-09-6) for
Researchers and Drug Development Professionals

l. Executive Summary

(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde
with the CAS Number 104-09-6. While structurally simple, this compound is a significant
component in the flavor and fragrance industries and serves as a versatile intermediate in
organic synthesis. Its characteristic powerful, green, and floral scent profile makes it a valuable
ingredient in fine fragrances, notably in lilac and hyacinth formulations.[1] Beyond its olfactory
properties, its aldehyde functionality and substituted benzene ring offer reactive sites for
constructing more complex molecular architectures, making it a compound of interest for
synthetic chemists.

This guide provides a comprehensive technical overview of (4-Methylphenyl)acetaldehyde,
designed for researchers, scientists, and professionals in drug development. It consolidates
critical data on its physicochemical properties, outlines a detailed, field-proven protocol for its
synthesis and purification, and provides a thorough framework for its spectroscopic and
analytical characterization. Furthermore, this document explores its chemical reactivity, primary
applications, and essential safety and handling information, grounding all technical claims in
authoritative references.

Il. Molecular and Physicochemical Properties
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(4-Methylphenyl)acetaldehyde is classified as a phenylacetaldehyde, a subclass of

benzenoid organic compounds.[2][3] It presents as a colorless to pale yellow liquid under

standard conditions, though it can solidify at lower ambient temperatures.[4][5] Its key

identifiers and properties are summarized in the table below.

Property Value Source(s)

CAS Number 104-09-6 [6][7]

Molecular Formula CoH100 [61[7]

Molecular Weight 134.18 g/mol [4107]
2-(4-

IUPAC Name [4115]
methylphenyl)acetaldehyde
p-Tolylacetaldehyde, 4-

Synonyms Methylbenzeneacetaldehyde, [51[7118]
Syringa Aldehyde
Colorless to yellow clear oily

Appearance o [1]8]
liquid

] Powerful, floral, green, fruity,

Odor Profile o ) [1109]
with lilac and hyacinth notes

Boiling Point 221-222 °C at 760 mmHg [2][5]

Melting Point 40 °C [2][9]

Density ~1.010 - 1.016 g/cm3 at 25 °C [1][10]

Refractive Index (n2°/D)

~1.529 - 1.534

[1]9]

Insoluble in water; soluble in

Solubility _ [5]
ethanol and oils

LogP ~2.09 - 2.24 [2][8]

Flash Point 70 °C (158 °F) [1][8]

lll. Synthesis and Purification
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Recommended Synthetic Pathway: Oxidation of 2-(4-
methylphenyl)ethanol

While several synthetic routes to aromatic aldehydes exist, a reliable and common laboratory-
scale method for preparing (4-Methylphenyl)acetaldehyde is the controlled oxidation of its
corresponding primary alcohol, 2-(4-methylphenyl)ethanol (also known as p-tolyl ethanol). This
precursor is commercially available.[11] This method is preferred due to its high selectivity and
the relative stability of the starting material. Mild oxidizing agents such as Pyridinium
chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are
effective for this transformation, minimizing the over-oxidation to the corresponding carboxylic
acid, (4-methylphenyl)acetic acid.

The causality for selecting a mild oxidant like PCC lies in its ability to oxidize primary alcohols
to aldehydes efficiently while being insufficiently reactive to further oxidize the aldehyde to a
carboxylic acid, provided that water is rigorously excluded from the reaction medium. The
reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Detailed Experimental Protocol (Synthesis)

Reaction: Oxidation of 2-(4-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).
Materials:

e 2-(4-methylphenyl)ethanol (1.0 eq)

e Pyridinium chlorochromate (PCC) (1.5 eq)

e Anhydrous Dichloromethane (DCM)

« Silica gel (for slurry with PCC)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

e 500 mL round-bottom flask

e Magnetic stirrer and stir bar
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o Reflux condenser (optional, for solvent containment)
e Separatory funnel

» Rotary evaporator

Procedure:

e Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar under
an inert atmosphere (e.g., nitrogen or argon).

o Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (1.5 eq) and a
small amount of silica gel in anhydrous dichloromethane (DCM). The silica gel helps prevent
the formation of a tarry precipitate and simplifies filtration.

» Addition of Alcohol: Dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in a minimal amount of
anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 15-20
minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to
maintain room temperature.

e Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress
can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the
starting alcohol spot and the appearance of the product aldehyde spot (visualized with a UV
lamp and/or a potassium permanganate stain). The reaction is typically complete within 2-4
hours.

o Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the
entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter
out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional
diethyl ether to ensure complete recovery of the product.

o Workup - Extraction: Combine the filtrates and wash sequentially with 1M HCI, saturated
sodium bicarbonate solution, and brine to remove any remaining impurities.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent using a rotary evaporator to yield the crude (4-
Methylphenyl)acetaldehyde.
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Purification Protocol (Vacuum Distillation)

The crude product is often sufficiently pure for many applications. However, for high-purity
requirements, vacuum distillation is the recommended purification method.

Set up a distillation apparatus for vacuum operation.

Transfer the crude product to the distillation flask.

Apply vacuum and gently heat the flask using an oil bath.

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~70-72 °C at
reduced pressure).[4] The precise boiling point will be pressure-dependent.

Synthetic Workflow Diagram

Here is a diagram illustrating the synthesis and purification workflow.

Dilute with Ether , (Filtration through Aqueous Workup T
—Dilute with Ether s
[S\\lca/Cehle Plugj"[mcl‘ NaHCOs, Brine) Drying over MgSO: Rotary Evaporation Crude Product |—+ @]

Oxidation Reaction - (4-MethylphenyDacetaldehyde
(RT, 2-4h) (Pure Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of (4-Methylphenyl)acetaldehyde.

IV. Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification are critical. The following sections detail the
expected spectroscopic signatures and a robust analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary tool for confirming the structure. The expected chemical shifts
are based on known values for similar structures and general principles of NMR.[12][13]

1H NMR
(Predicted,
CDCls, 500
MHz)

Chemical Shift

Multiplicity Integration Assignment Rationale
(9, ppm)

Aldehydic proton,
coupled to the

~9.7 Triplet (t) 1H -CHO )
adjacent CHz

group.

Aromatic protons
~7.1-7.2 Multiplet (AA'BB") 4H Ar-H of the para-

substituted ring.

Methylene

protons adjacent
~3.6 Doublet (d) 2H -CH2-CHO to the carbonyl,

coupled to the

aldehyde proton.

Protons of the
~2.3 Singlet (s) 3H Ar-CHs aryl methyl

group.
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13C NMR (Predicted, CDCls,
125 MHz)

Chemical Shift (3, ppm) Assignment Rationale
Aldehyde carbonyl carbon,
~200 CHO _ _
highly deshielded.
Quaternary aromatic carbon
~138 Ar-C-CHs
attached to the methyl group.
Quaternary aromatic carbon
~130 Ar-C-CHz2 attached to the acetaldehyde
moiety.
~129.5 Ar-CH Aromatic methine carbons.
Methylene carbon adjacent to
~50 CH2-CHO
the carbonyl.
~21 Ar-CHs Aryl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum will be

dominated by absorptions from the aldehyde and the aromatic ring.[14]
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IR Absorption Bands

(Predicted)
Wavenumber (cm~1) Intensity Assignment
~3030 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (CHz and
~2920 Medium
CHs)
) Aldehyde C-H stretch (Fermi
~2820 & ~2720 Medium-Weak
doublet)
C=0 stretch (aldehyde
~1725 Strong
carbonyl)
~1610 & ~1515 Medium-Strong Aromatic C=C ring stretches
C-H out-of-plane bend (para-
~820 Strong

disubstituted ring)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) will provide the molecular weight and
characteristic fragmentation patterns useful for identification. Aromatic aldehydes typically show
a strong molecular ion peak.[15]

© 2025 BenchChem. All rights reserved. 8/19 Tech Support


https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry
(Predicted El Fragmentation)

m/z Proposed Fragment Rationale for Loss
134 [M]* Molecular lon
Loss of the aldehydic
133 [M-H]*+ .
hydrogen radical
a-cleavage, loss of the formyl
105 [M-CHOJ* _
radical (CHO)
Tropylium ion, a common
91 [C7H7]* fragment for toluene

derivatives

Analytical Quantification via GC-MS

For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples, or
fragrance mixtures), direct injection can be challenging due to the reactivity of the aldehyde. A
robust method involves derivatization followed by Gas Chromatography-Mass Spectrometry
(GC-MS).

The aldehyde is converted to a more stable and volatile oxime derivative using O-(2,3,4,5,6-
Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization serves a dual
purpose: it stabilizes the analyte by protecting the reactive aldehyde group and introduces a
pentafluorobenzyl moiety, which enhances sensitivity for detection by Electron Capture
Negative lonization (ECNI) MS, though standard EI-MS is also highly effective.[5][7][10] This
self-validating protocol includes an internal standard for precise quantification.

Materials:
o Sample containing (4-Methylphenyl)acetaldehyde
 Internal Standard (IS) solution (e.g., dio-Benzaldehyde)

e PFBHA solution (in buffer, pH ~4-5)
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Hexane or other suitable extraction solvent
Anhydrous sodium sulfate (Na2S0a)
GC vials, autosampler

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Procedure:

Sample Preparation: To 1 mL of the sample (agueous or extracted into a solvent), add a
known amount of the internal standard solution.

Derivatization: Add 100 pL of the PFBHA solution. Vortex the mixture vigorously for 1 minute.
Reaction: Incubate the mixture at 60 °C for 60 minutes to ensure complete derivatization.[16]

Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes
to extract the oxime derivative. Centrifuge to separate the layers.

Isolation and Drying: Carefully transfer the upper organic layer to a clean vial containing a
small amount of anhydrous sodium sulfate to remove any residual water.

Analysis: Transfer the dried extract to a GC autosampler vial. Inject 1 pL into the GC-MS
system.

GC-MS Conditions (Typical):

[e]

Injector: Splitless mode, 250 °C.

o

Column: 30 m x 0.25 mm ID, 0.25 pum film thickness (e.g., DB-5ms).

Carrier Gas: Helium, constant flow of 1 mL/min.

[¢]

[¢]

Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5
min.
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o MS Detection: EI mode (70 eV), scan range m/z 50-400. Monitor characteristic ions for the
derivative and the internal standard for quantification.

» Quantification: Generate a calibration curve using standards prepared in the same manner.
The concentration of (4-Methylphenyl)acetaldehyde in the sample is determined by
comparing the peak area ratio of the analyte derivative to the internal standard against the
calibration curve.
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Caption: Workflow for the quantitative analysis of (4-Methylphenyl)acetaldehyde via GC-MS.
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V. Chemical Reactivity and Applications
Reactivity of the Aldehyde Moiety

The chemistry of (4-Methylphenyl)acetaldehyde is dominated by its aldehyde functional

group. It undergoes a variety of reactions typical for aldehydes:

Oxidation: Can be readily oxidized to (4-methylphenyl)acetic acid using common oxidizing
agents like potassium permanganate or Jones reagent.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-
methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBHa4) or lithium
aluminum hydride (LiAIHa4).

Acetal Formation: In the presence of an alcohol and an acid catalyst, it will reversibly form a
hemiacetal and then an acetal.[17] This reaction is often used as a protecting group strategy
in multi-step syntheses.

Reductive Amination: It can react with ammonia or primary/secondary amines in the
presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding
amines.

Condensation Reactions: The a-protons on the methylene group are weakly acidic, allowing
the compound to participate in base-catalyzed aldol-type condensation reactions.

Applications in the Fragrance and Flavor Industry

The primary commercial application of (4-Methylphenyl)acetaldehyde is as a fragrance

ingredient.[5] Its powerful and diffusive scent, described as green, floral, and reminiscent of

hyacinth and lilac, makes it a key component in many floral fragrance compositions.[1] It

provides a fresh, natural top note that is highly valued by perfumers. In the flavor industry, it is

used in trace amounts to impart fresh, green notes to various food products.[5]

Utility as a Synthon in Organic Chemistry

As a bifunctional molecule with an aldehyde group and an activated aromatic ring, (4-

Methylphenyl)acetaldehyde is a useful building block (synthon) in organic synthesis. The

aldehyde allows for carbon chain extension and functional group interconversion, while the
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aromatic ring can undergo electrophilic substitution reactions. While not a widely cited
intermediate in major drug discovery campaigns, its structural motif is present in various
biologically active molecules. Its availability and reactivity make it a plausible starting point for
the synthesis of more complex targets in medicinal chemistry research.[10][18]

VI. Toxicology and Safety Profile
Hazard Identification and Classification

(4-Methylphenyl)acetaldehyde possesses moderate acute toxicity and is an irritant. It is also
classified as a skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS)
before handling.

GHS Hazard Classification

Pictogram GHSO07 (Harmful/Irritant)

Signal Word Warning

H302: Harmful if swallowed. H315: Causes skin

irritation. H317: May cause an allergic skin
Hazard Statements ] ) o

reaction. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P280: Wear
protective gloves/protective clothing/eye
protection/face protection. P301+P310: IF
SWALLOWED: Immediately call a POISON
CENTER/doctor. P302+P352: IF ON SKIN:
Wash with plenty of water. P305+P351+P338:

Precautionary Statements

IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

(Source:[4])

Handling and Storage Recommendations
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Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate
Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab
coat. Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
heat and sources of ignition. Aldehydes are prone to oxidation, so storage under an inert
atmosphere (e.g., nitrogen) is recommended for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. CN109651124A - The method for synthesizing p-tolyl aldehyde - Google Patents
[patents.google.com]

3. hmdb.ca [hmdb.ca]
4. Organic Syntheses Procedure [orgsyn.org]

5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids -
PMC [pmc.ncbi.nlm.nih.gov]

6. chemsynthesis.com [chemsynthesis.com]

7. commons.und.edu [commons.und.edu]

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b094764?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://patents.google.com/patent/CN109651124A/en
https://patents.google.com/patent/CN109651124A/en
https://www.hmdb.ca/metabolites/HMDB29639
http://www.orgsyn.org/demo.aspx?prep=CV2P0583
https://pmc.ncbi.nlm.nih.gov/articles/PMC6630274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6630274/
https://www.chemsynthesis.com/base/chemical-structure-34335.html
https://commons.und.edu/cgi/viewcontent.cgi?article=2755&context=theses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

8. spectrabase.com [spectrabase.com]

9. p-Tolualdehyde | 104-87-0 [chemicalbook.com]

e 10. pubs.acs.org [pubs.acs.org]

e 11. 2-(p-Tolyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
e 12.rsc.org [rsc.org]

e 13. mdpi.com [mdpi.com]

e 14. researchgate.net [researchgate.net]

e 15. archive.nptel.ac.in [archive.nptel.ac.in]

e 16. researchgate.net [researchgate.net]

e 17. youtube.com [youtube.com]

e 18. scht.com [scbt.com]

 To cite this document: BenchChem. [(4-Methylphenyl)acetaldehyde CAS number 104-09-6
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094764#4-methylphenyl-acetaldehyde-cas-number-
104-09-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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